(2E)-2-[(4-methoxyphenyl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile
Description
The compound (2E)-2-[(4-methoxyphenyl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile is a structurally complex molecule featuring a conjugated system with a 1,2,4-triazole ring, a (4-methoxyphenyl)methylidene group, and a nitrile functional group.
Properties
IUPAC Name |
(2E)-2-[(4-methoxyphenyl)methylidene]-4-methyl-3-oxo-4-(1,2,4-triazol-1-yl)pentanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-16(2,20-11-18-10-19-20)15(21)13(9-17)8-12-4-6-14(22-3)7-5-12/h4-8,10-11H,1-3H3/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVUZBPMWMFMIK-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)C(=CC1=CC=C(C=C1)OC)C#N)N2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)/C(=C/C1=CC=C(C=C1)OC)/C#N)N2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(4-methoxyphenyl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with a suitable triazole derivative under basic conditions, followed by further functionalization to introduce the nitrile group. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
α,β-Unsaturated Ketone
The conjugated enone system undergoes Michael addition with nucleophiles (e.g., amines, thiols). For example, reaction with pyrrolidine in ethanol yields adducts via 1,4-conjugate addition .
Nitrile Group
The nitrile functionality is susceptible to:
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Hydrolysis : Under acidic (H₂SO₄/H₂O) or basic (KOH/EtOH) conditions, forming a carboxylic acid or amide .
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Reduction : Using LiAlH₄ or catalytic hydrogenation (H₂/Pd-C) to produce primary amines .
1,2,4-Triazole Moiety
The triazole ring participates in:
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Coordination Chemistry : Acts as a ligand for transition metals (e.g., Cu, Zn) due to its N-donor sites .
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Click Chemistry : Facilitates Huisgen cycloaddition with alkynes in the presence of Cu(I) catalysts .
Catalytic and Mechanochemical Modifications
Recent studies highlight the use of mechanochemical synthesis for analogous triazole derivatives, reducing solvent waste. For example, grinding 4-methoxybenzaldehyde with ketones in the presence of NaOH yields intermediates with high atom economy (AE = 0.94) .
Table 2: Mechanochemical Reaction Parameters
| Parameter | Value/Detail |
|---|---|
| Solvent | Solvent-free (grinding) |
| Catalyst | NaOH (10 mol%) |
| Reaction Time | 10 minutes |
| E-Factor | 8.4 (reducible to 2.1 with solvent reuse) |
Spectroscopic Characterization
Key spectral data for reaction monitoring:
Stability and Byproduct Analysis
The compound’s stability under acidic/basic conditions is moderate, with decomposition observed at pH < 2 or pH > 12. Major byproducts include hydrolyzed carboxylic acids (from nitrile) and demethylated phenolic derivatives (from methoxyphenyl group) .
Scientific Research Applications
Antimicrobial Properties
Studies have shown that compounds containing triazole moieties exhibit significant antimicrobial activity. The presence of the 1H-1,2,4-triazole ring in this compound suggests potential effectiveness against various pathogens. Triazoles are commonly found in antifungal agents and have been reported to possess antibacterial and antiviral properties as well .
Anticancer Activity
Recent investigations into the anticancer properties of similar triazole-containing compounds indicate that they can inhibit tumor growth effectively. The National Cancer Institute (NCI) has evaluated various derivatives for their cytotoxic effects on cancer cell lines. Preliminary results suggest that compounds with similar structures may exhibit promising antitumor activity .
Synthesis and Derivatives
The synthesis of (2E)-2-[(4-methoxyphenyl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile typically involves the reaction of appropriate aldehydes with triazole derivatives under controlled conditions. The synthetic pathways often yield several derivatives that can further enhance biological activity or target specificity .
Applications in Agriculture
In addition to medicinal applications, compounds like this compound may find utility as agrochemicals. Their ability to act as fungicides or herbicides is attributed to the triazole structure, which interferes with fungal sterol biosynthesis . This potential is crucial for developing sustainable agricultural practices.
Case Study 1: Antimicrobial Efficacy
A study focused on the antimicrobial properties of triazole derivatives demonstrated that modifications to the phenyl group significantly influenced activity against specific bacterial strains. The compound's structure allowed it to penetrate bacterial membranes effectively, leading to cell lysis and death .
Case Study 2: Anticancer Screening
In a screening conducted by the NCI, derivatives of triazole compounds were tested against a panel of cancer cell lines. The results indicated that specific modifications could enhance cytotoxicity while minimizing toxicity to normal cells. This finding is pivotal for the development of targeted cancer therapies .
Mechanism of Action
The mechanism of action of (2E)-2-[(4-methoxyphenyl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Limitations
- Biological Activity: Triazole derivatives are frequently investigated for antifungal, anticancer, or antimicrobial properties.
- Structural Stability : The crystallographic data in (R factor = 0.038) suggest that triazole derivatives with methoxyphenyl substituents form stable lattices, a trait the target compound may share .
- Data Gaps : The evidence lacks specifics on the target compound’s physicochemical properties (e.g., melting point, solubility) or synthetic yield, necessitating caution in extrapolating findings.
Biological Activity
The compound (2E)-2-[(4-methoxyphenyl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile , also known by its CAS number 338758-21-7 , has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.
Chemical Structure
The linear formula of the compound is . The structure includes a triazole ring and a methoxyphenyl group, which are significant for its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing a triazole moiety. For instance, derivatives of triazole have been shown to exhibit significant cytotoxic effects against various cancer cell lines. In vitro evaluations demonstrated that compounds similar to the target compound can induce apoptosis and cell cycle arrest in cancer cells, particularly in breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549) cell lines .
Table 1: Anticancer Activity of Triazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15.0 | Apoptosis induction |
| Compound B | SW480 | 20.5 | G2/M phase arrest |
| Compound C | A549 | 18.3 | Caspase activation |
Antimicrobial Activity
The antimicrobial properties of similar compounds have also been investigated. Studies indicate that triazole derivatives can inhibit bacterial growth, particularly against Gram-positive bacteria. The mechanism is thought to involve interference with bacterial cell wall synthesis and function .
Table 2: Antimicrobial Activity Against Selected Strains
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound D | Staphylococcus aureus | 15 |
| Compound E | Escherichia coli | 12 |
| Compound F | Bacillus subtilis | 14 |
Enzyme Inhibition
The compound has also shown promise as an enzyme inhibitor. Research indicates that derivatives can effectively inhibit acetylcholinesterase (AChE) and urease enzymes, which are relevant for treating conditions like Alzheimer's disease and urinary tract infections, respectively .
Table 3: Enzyme Inhibition Potency
| Compound | Enzyme Type | IC50 (µM) |
|---|---|---|
| Compound G | Acetylcholinesterase | 5.0 |
| Compound H | Urease | 7.5 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The presence of the triazole ring enhances its affinity for binding to proteins involved in cell signaling pathways related to cancer progression and microbial resistance.
Case Study 1: Anticancer Efficacy
In a study published in PubMed, a series of triazole-containing compounds were synthesized and evaluated for their anticancer properties. One compound exhibited an IC50 value of 15 µM against MCF-7 cells, indicating significant potential for further development as an anticancer agent .
Case Study 2: Antimicrobial Evaluation
Another study focused on the antimicrobial activity of triazole derivatives against various bacterial strains. The results showed that certain derivatives had notable inhibitory effects on Staphylococcus aureus, suggesting their potential use in treating bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
